(2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups, including chlorophenyl, dimethoxyphenyl, and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Introduction of Substituents: The chlorophenyl, dimethoxyphenyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include chlorophenylamine, dimethoxyphenylethylamine, and fluorophenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imine group results in the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be investigated, particularly its ability to interact with specific molecular targets. This could lead to the development of new therapeutic agents for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved would depend on the specific biological context and targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
What sets (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide apart is its complex structure, which includes multiple functional groups and a thiazinane ring
Properties
Molecular Formula |
C27H25ClFN3O4S |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
2-(3-chlorophenyl)imino-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H25ClFN3O4S/c1-35-22-11-6-17(14-23(22)36-2)12-13-32-25(33)16-24(26(34)30-20-9-7-19(29)8-10-20)37-27(32)31-21-5-3-4-18(28)15-21/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,30,34) |
InChI Key |
KBHSKCDMSCTWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.